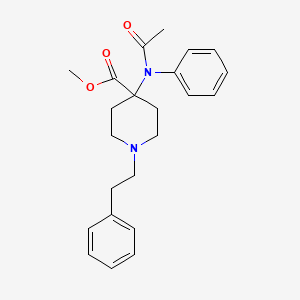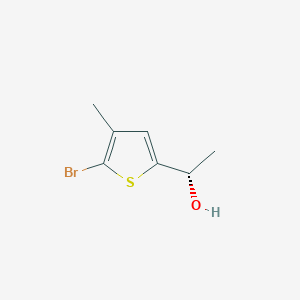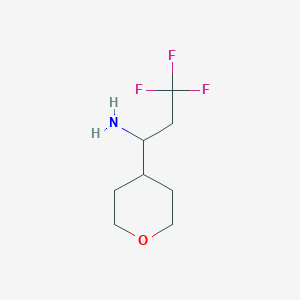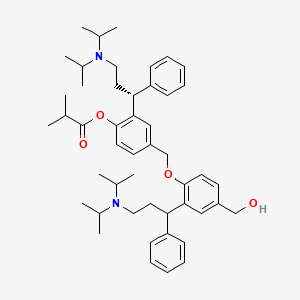
N-Despropionyl N-Acetyl Carfentanil Methyl Ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Despropionyl N-Acetyl Carfentanil Methyl Ester is a synthetic opioid compound. It is structurally related to carfentanil, which is known for its extremely high potency as an opioid analgesic. Carfentanil is primarily used as a tranquilizer for large animals due to its potency, which is approximately 10,000 times that of morphine . This compound is an intermediate in the synthesis of carfentanil and other related compounds .
準備方法
The synthesis of N-Despropionyl N-Acetyl Carfentanil Methyl Ester involves several steps. One common method starts with the reductive amination of N-phenethyl-4-piperidinone (NPP) to form 4-ANPP. This intermediate is then reacted with acetyl chloride to produce N-Acetyl 4-ANPP. The final step involves esterification with methanol to yield this compound .
化学反応の分析
N-Despropionyl N-Acetyl Carfentanil Methyl Ester undergoes several types of chemical reactions, including:
Oxidation: This reaction can occur at the piperidine ring, leading to the formation of hydroxylated derivatives.
Reduction: The carbonyl group in the ester can be reduced to form the corresponding alcohol.
Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and hydrolyzing agents like sodium hydroxide. The major products formed from these reactions include hydroxylated derivatives, alcohols, and carboxylic acids .
科学的研究の応用
N-Despropionyl N-Acetyl Carfentanil Methyl Ester is primarily used in scientific research as an intermediate in the synthesis of carfentanil and other potent opioids. Its applications include:
作用機序
N-Despropionyl N-Acetyl Carfentanil Methyl Ester exerts its effects primarily through its interaction with the mu-opioid receptor. As an agonist, it binds strongly to these receptors, leading to analgesic and sedative effects. The compound also interacts with kappa and delta opioid receptors, although to a lesser extent . The binding of the compound to these receptors inhibits the release of neurotransmitters, resulting in pain relief and sedation .
類似化合物との比較
N-Despropionyl N-Acetyl Carfentanil Methyl Ester is similar to other fentanyl analogs, such as:
Carfentanil: Known for its extreme potency and use as a tranquilizer for large animals.
Sufentanil: Another potent opioid used in human medicine, but less potent than carfentanil.
Remifentanil: A short-acting opioid used in anesthesia.
What sets this compound apart is its specific use as an intermediate in the synthesis of these potent opioids, making it a crucial compound in the production of carfentanil and related substances .
特性
CAS番号 |
131821-81-3 |
|---|---|
分子式 |
C23H28N2O3 |
分子量 |
380.5 g/mol |
IUPAC名 |
methyl 4-(N-acetylanilino)-1-(2-phenylethyl)piperidine-4-carboxylate |
InChI |
InChI=1S/C23H28N2O3/c1-19(26)25(21-11-7-4-8-12-21)23(22(27)28-2)14-17-24(18-15-23)16-13-20-9-5-3-6-10-20/h3-12H,13-18H2,1-2H3 |
InChIキー |
KDWNFIZTOZPRAD-UHFFFAOYSA-N |
正規SMILES |
CC(=O)N(C1=CC=CC=C1)C2(CCN(CC2)CCC3=CC=CC=C3)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-bromo-2,5-dihydro-1H-pyrrolo[3,4-c]pyrrol-3-one](/img/structure/B15294260.png)

![(2-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-yl)methanol](/img/structure/B15294270.png)



![S-(R*,S*)]-3-Amino-2-hydroxy-propanoic-3-d Acid](/img/structure/B15294291.png)
![N2'-Deacetyl-N2'-[3-[(1-ethyl-2,5-dioxo-3-pyrrolidinyl)thio]-1-oxopropyl]-maytansine](/img/structure/B15294306.png)

![2-[(3S)-1-[2-(1-benzofuran-5-yl)ethyl]pyrrolidin-3-yl]-2,2-diphenylacetamide](/img/structure/B15294319.png)

![(1S)-N-[3-[2-(6-chloroimidazo[1,2-b]pyridazin-3-yl)ethynyl]-4-methylphenyl]-1-(4-methylpiperazin-1-yl)-2,3-dihydro-1H-indene-5-carboxamide](/img/structure/B15294326.png)


